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molecular formula C14H20N2O B1374836 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide CAS No. 1345728-57-5

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Cat. No. B1374836
M. Wt: 232.32 g/mol
InChI Key: VBDLZQRHYJWVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822688B2

Procedure details

Benzyl chloride (1.90 g) and sodium carbonate (1.59 g) were added to a DMF (70 ml) suspension of 4-methylpiperidine-4-carboxamide hydrochloride (2.24 g), and stirring was performed at room temperature for 16 hours. After adding water to the reaction liquid, extraction was performed with EtOAc. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (MeOH/chloroform) to obtain 1-benzyl-4-methylpiperidine-4-carboxamide (2.85 g).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C.Cl.[CH3:21][C:22]1([C:28]([NH2:30])=[O:29])[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>CCOC(C)=O.O>[CH2:1]([N:25]1[CH2:26][CH2:27][C:22]([CH3:21])([C:28]([NH2:30])=[O:29])[CH2:23][CH2:24]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
1.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.24 g
Type
reactant
Smiles
Cl.CC1(CCNCC1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction liquid, extraction
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (MeOH/chloroform)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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